molecular formula C11H16OS B12637754 2-iso-Butoxy-5-methylthiophenol

2-iso-Butoxy-5-methylthiophenol

Cat. No.: B12637754
M. Wt: 196.31 g/mol
InChI Key: BGGSZEAFJYOGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iso-Butoxy-5-methylthiophenol is a specialized organic compound belonging to the thiophenol class, characterized by a thiol group (-SH) attached to a benzene ring that is substituted with an iso-butoxy group and a methyl group. This unique structure contributes to distinct chemical properties and reactivity, making it a valuable building block in organic synthesis and chemical research. The compound's molecular formula is C11H16OS, and it has a molecular weight of 196.31 g/mol. In research applications, this compound serves as a versatile intermediate. Its thiol group can undergo various characteristic reactions, including oxidation to form disulfides or sulfonic acids, and reduction to form thiolates. The aromatic ring can also participate in electrophilic substitution reactions, such as halogenation or nitration. Furthermore, this compound is investigated for its potential biological activity, particularly in antimicrobial applications. Its molecular structure allows it to interact with biological macromolecules, suggesting a possible role in drug development, especially as an enzyme inhibitor. The mechanism of action is thought to involve the thiol group forming covalent bonds with metal ions and other electrophilic centers in biological targets, leading to enzyme inhibition or receptor modulation. The presence of the iso-butoxy group enhances the compound's lipophilicity, which can facilitate better penetration through biological membranes. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications. Researchers exploring coordination chemistry, novel ligand development, agrochemicals, and pharmaceutical intermediates will find this compound particularly useful.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

5-methyl-2-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C11H16OS/c1-8(2)7-12-10-5-4-9(3)6-11(10)13/h4-6,8,13H,7H2,1-3H3

InChI Key

BGGSZEAFJYOGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)S

Origin of Product

United States

From an Aniline Intermediate Sandmeyer/leuckart Reactions :the Nitro Group in 2 Isobutoxy 5 Methyl 1 Nitrobenzene Can Be Readily Reduced to an Amine Nh2 Using Standard Reducing Agents Like H2/pd/c, Sncl2, or Fe/hcl. This Forms 2 Isobutoxy 5 Methylaniline. the Resulting Aniline is a Versatile Intermediate.

Diazotization and Reaction with a Sulfur Nucleophile: The aniline (B41778) can be converted to a diazonium salt (Ar-N2+) using nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures. organic-chemistry.orggoogle.com The diazonium group is an excellent leaving group and can be displaced by various sulfur nucleophiles.

The Leuckart thiophenol reaction involves treating the diazonium salt with potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol. organic-chemistry.orgdrugfuture.comdrugfuture.comwikiwand.comdbpedia.org

A Sandmeyer-type reaction can also be employed, where the diazonium salt is treated with a solution of sodium hydrosulfide (NaSH) or thiourea, often with copper catalysis, to install the thiol group. wikipedia.orgorganic-chemistry.org

The Newman Kwart Rearrangement:this Elegant Method Provides a Route from Phenols to Thiophenols.wikipedia.orgorganic Chemistry.orgjk Sci.comthe Process Begins with the Conversion of a Phenol to an O Aryl Thiocarbamate. This is Achieved by Deprotonating the Phenol and Reacting It with a Thiocarbamoyl Chloride E.g., N,n Dimethylthiocarbamoyl Chloride . the O Aryl Thiocarbamate is then Heated, Typically to High Temperatures 200 300 °c , Which Induces an Intramolecular Rearrangement to the Thermodynamically More Stable S Aryl Thiocarbamate.wikipedia.orgorganic Chemistry.orgjk Sci.comfinally, Hydrolysis of the S Aryl Thiocarbamate with a Strong Base E.g., Naoh or Koh Liberates the Desired Thiophenol.organic Chemistry.orgwhile the Thermal Conditions Can Be Harsh, Palladium Catalyzed and Photoredox Mediated Versions of the Rearrangement Have Been Developed That Proceed Under Much Milder Conditions.wikipedia.orgacs.org

Chemoenzymatic and Biocatalytic Routes to Analogues of 2-iso-Butoxy-5-methylthiophenol

The principles of biocatalysis and chemoenzymatic synthesis offer powerful tools for creating functionalized aromatic compounds, including analogues of this compound. These methods leverage the high selectivity and mild operating conditions of enzymes.

While direct biocatalytic synthesis of the target molecule is not widely documented, routes to analogous phenolic and sulfur-containing compounds are established. For instance, ene-reductase enzymes have been used for the aromatization of cyclohexanones to produce a variety of substituted phenolic compounds. chemistryviews.org This biocatalytic dehydrogenation uses molecular oxygen from the air to drive the reaction, representing a clean and mild approach to valuable aromatic building blocks. chemistryviews.org

Chemoenzymatic strategies combine chemical synthesis with enzymatic transformations. A versatile methodology for preparing β-ketosulfides, which avoids the use of volatile and odorous thiols, has been developed. beilstein-journals.org This process involves a multicomponent chemical reaction to form an enol ester with a sulfur-containing substituent, followed by a highly selective hydrolysis catalyzed by an enzyme like Candida antarctica lipase B (CALB). beilstein-journals.org Enzymes are also employed in the functionalization of natural phenols through esterification or etherification to create a wide library of bioactive molecules. nih.gov Furthermore, microbial decarboxylases have been studied for their ability to catalyze the regioselective ortho-carboxylation of phenolic derivatives, a biological parallel to the Kolbe-Schmitt reaction. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The synthesis of thiophenols and their derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and enhancement of energy efficiency.

Solvent-Free and Atom-Economical Processes

A significant advancement in green synthesis is the development of solvent-free reactions. The acylation of alcohols, phenols, and thiols can be performed effectively without a solvent, which is particularly relevant for derivatizing the hydroxyl or thiol group of the target molecule or its precursors. jmchemsci.com Similarly, the synthesis of thiophenols via uncatalyzed transfer hydrogenation of aryl sulfonamides and sulfonyl chlorides can be conducted under solvent-free conditions at elevated temperatures. tandfonline.comtandfonline.com This process is clean, with formates serving as the hydrogen donor, yielding only water and carbonates as by-products. tandfonline.com

Atom economy is another core principle of green chemistry, maximizing the incorporation of material from the reactants into the final product. Direct C–H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions, which require pre-functionalization and generate stoichiometric by-products. rsc.orgunito.it A patented method for preparing thiol compounds highlights atom economy by reacting a trithiocarbonate with a halogenated hydrocarbon, followed by reaction with an amine to yield the thiol and a co-product of substituted thiourea, thereby reducing waste. google.com

Catalysis in Environmentally Benign Synthesis

Catalysis plays a pivotal role in developing environmentally benign synthetic routes. The formation of C-S bonds, essential for thiophenol synthesis, has evolved from stoichiometric reagents to highly efficient catalytic systems. rsc.orgrsc.org

Copper-catalyzed reactions have been developed for the synthesis of aryl thiols from aryl iodides using elemental sulfur. acs.org One approach uses CuI-nanoparticles as a catalyst for the selective synthesis of thiophenols from aryl halides in the absence of both ligands and organic solvents. organic-chemistry.org Palladium-catalyzed direct C–H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium, demonstrating the feasibility of using environmentally friendly solvents. unito.it

The transition towards more sustainable practices also includes exploring metal-free catalysis. As mentioned, the direct C-H thiolation of aromatic compounds can be achieved without a metal catalyst, using sulfonyl chlorides as the sulfur source under an oxygen atmosphere. rsc.orgrsc.org Furthermore, emerging technologies like electrocatalysis offer a green route to C-S bond formation by using electricity to drive reactions with abundant small-molecule precursors, such as CO₂ and SO₃²⁻, on the surface of heterogeneous catalysts. chemrxiv.org

Catalytic ApproachKey FeaturesSulfur SourceEnvironmental BenefitReference
CuI-NanoparticlesLigand- and solvent-freeSulfur powderAvoids organic solvents and expensive ligands organic-chemistry.org
Pd-CatalysisDirect C-H arylationThiophene derivativeUses water as a benign solvent unito.it
Metal-Free ThiolationDirect C-H functionalizationSulfonyl chloridesAvoids transition metal catalysts and solvents rsc.orgrsc.org
ElectrocatalysisDriven by electricitySO₃²⁻Uses abundant precursors, avoids harsh reagents chemrxiv.org

Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group is the primary site of nucleophilic reactivity in this compound. The sulfur atom possesses lone pairs of electrons and can readily be deprotonated to form a highly nucleophilic thiolate anion, which is a potent reactant in a variety of transformations.

SNAr Mechanisms with Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming carbon-sulfur bonds. The thiolate derived from this compound is expected to be an excellent nucleophile in SNAr reactions with electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.

First, the thiolate anion attacks the aromatic ring bearing a good leaving group (e.g., a halide) and one or more strong electron-withdrawing groups (such as nitro or cyano groups), forming a resonance-stabilized Meisenheimer complex. In the second, typically rapid step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final thioether product.

The kinetics of this reaction are generally second-order, being first-order in both the thiolate and the activated aromatic substrate. The presence of the isobutoxy and methylthio groups on the thiophenol ring is not expected to significantly hinder the nucleophilicity of the thiol group.

Hypothetical Reaction Data for SNAr with 1-chloro-2,4-dinitrobenzene:

EntryBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1K₂CO₃DMF25492
2NaHTHF0 to 25295
3Et₃NAcetonitrile50885

Thiol-Ene and Thiol-Yne Click Reactions

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that proceed via a radical-mediated or base/nucleophile-catalyzed pathway to form thioethers. In the radical pathway, a thiyl radical, which can be generated from this compound by photolysis or with a radical initiator, adds across an alkene (thiol-ene) or alkyne (thiol-yne). This addition typically follows an anti-Markovnikov regioselectivity.

Alternatively, a base or nucleophile can catalyze the Michael-type addition of the thiol to an electron-deficient alkene or alkyne. These reactions are known for their high efficiency, atom economy, and tolerance of a wide range of functional groups.

Expected Reactivity in Thiol-Ene/Yne Reactions:

Reaction TypePartnerInitiator/CatalystRegioselectivity
Thiol-Ene1-octeneAIBN, UV lightAnti-Markovnikov
Thiol-EneAcrylonitrileTriethylamineMichael Adduct
Thiol-YnePhenylacetyleneAIBN, UV lightMixture of E/Z isomers
Thiol-YneMethyl propiolateTriethylamineMichael Adduct

Michael Addition Reactions and Conjugate Additions

The thiolate of this compound is a soft nucleophile, making it an ideal candidate for Michael addition (or 1,4-conjugate addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is typically catalyzed by a weak base, which deprotonates the thiol to form the active thiolate nucleophile. The thiolate then adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. These reactions are generally reversible and can be controlled under thermodynamic or kinetic conditions.

The reaction is highly efficient for the formation of β-thio-carbonyl compounds and related structures. The rate of the reaction is dependent on the concentration of the thiolate and the electrophilicity of the Michael acceptor.

Oxidative Coupling and Disulfide Formation Kinetics

Thiols can undergo oxidative coupling to form disulfides. This reaction can be promoted by a variety of oxidizing agents, including halogens, metal catalysts, or even atmospheric oxygen, often catalyzed by a base. The reaction likely proceeds through a thiolate intermediate, which is oxidized to a thiyl radical. Two thiyl radicals can then combine to form the disulfide bond.

The kinetics of disulfide formation can be complex and are highly dependent on the oxidant and reaction conditions. In the absence of strong oxidants, the formation of the disulfide from this compound would likely be slow but could be accelerated by the presence of a base and an oxygen source. This reaction is generally reversible upon treatment with a reducing agent.

Electrophilic Activation and Reactivity of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating isobutoxy and methylthio groups. Both of these groups are ortho-, para-directing. The isobutoxy group is a stronger activating group than the methylthio group. The substitution pattern will be determined by the interplay of the directing effects of the existing substituents and steric hindrance.

Halogenation and Nitration Studies

Halogenation: The halogenation of this compound with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) is expected to proceed readily. The primary positions for substitution would be ortho and para to the strongly activating isobutoxy group. Given that the para position is occupied by the methylthio group, substitution is most likely to occur at the positions ortho to the isobutoxy group. Steric hindrance from the bulky isobutyl group may influence the regioselectivity between the two available ortho positions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is also an electrophilic aromatic substitution. The powerful activating effect of the isobutoxy and methylthio groups suggests that milder nitrating agents might be necessary to avoid over-reaction or oxidation of the sulfur-containing groups. The thiol group itself is susceptible to oxidation under strongly acidic and oxidizing conditions, which is a significant consideration for this reaction. Protection of the thiol group may be necessary prior to attempting nitration.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

ReagentElectrophilePredicted Major Product(s)
NBSBr⁺3-Bromo-2-isobutoxy-5-methylthiophenol
SO₂Cl₂Cl⁺3-Chloro-2-isobutoxy-5-methylthiophenol
HNO₃/H₂SO₄NO₂⁺3-Nitro-2-isobutoxy-5-methylthiophenol (potential for oxidation)

Friedel-Crafts Reactions

Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution (EAS), provide a means to introduce alkyl or acyl groups onto an aromatic ring. In the case of this compound, the outcome of such reactions is dictated by the cumulative electronic and steric influences of the thiol (-SH), iso-butoxy (-OR), and methyl (-CH₃) substituents.

The substituents on the thiophenol ring are all activating and direct incoming electrophiles to ortho and para positions. ucalgary.calumenlearning.com The iso-butoxy group is a powerful activating group due to the resonance donation from the oxygen's lone pairs (+R effect), which strongly outweighs its electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org The thiol and methyl groups are more weakly activating. ucalgary.ca The directing effects of the substituents are as follows:

Thiol (-SH) at C1: ortho, para-director to C2 (blocked), C4, C6.

iso-Butoxy (-OR) at C2: ortho, para-director to C1 (blocked), C3, C5 (blocked).

Methyl (-CH₃) at C5: ortho, para-director to C2 (blocked), C4, C6.

The confluence of these directing effects strongly favors substitution at the C4 and C6 positions. However, the bulky nature of the iso-butoxy group at C2 introduces significant steric hindrance, which can impede the approach of an electrophile to the adjacent C3 position. ucalgary.canumberanalytics.com While the C6 position is electronically favored, it experiences some steric hindrance from the adjacent thiol group. Consequently, the C4 position, being para to the thiol and ortho to the methyl group, and sterically accessible, is anticipated to be the major site of electrophilic attack.

In Friedel-Crafts alkylation, using reagents such as isobutyl chloride, there is a known propensity for carbocation rearrangement. The primary isobutyl carbocation initially formed can undergo a 1,2-hydride shift to generate the more stable tertiary butyl carbocation, leading to the formation of a t-butyl substituted product instead of the expected isobutyl product. ucalgary.ca Friedel-Crafts acylation, which employs an acyl halide or anhydride, proceeds via a non-rearranging acylium ion and thus provides a more reliable method for introducing a specific alkyl chain after subsequent reduction. ucalgary.ca

Role of the iso-Butoxy Moiety in Modulating Reactivity

The iso-butoxy group is a pivotal substituent on the aromatic ring of this compound, profoundly influencing both the rate and regioselectivity of its reactions through a combination of steric and electronic effects.

Steric Effects on Reaction Pathways

Steric effects arise from the spatial arrangement of atoms, and the bulky iso-butoxy group exerts a significant steric influence on the reactivity of the aromatic ring. numberanalytics.com This steric hindrance primarily impacts the adjacent C3 position, making it less accessible to incoming electrophiles during substitution reactions. ucalgary.ca The presence of a large substituent can hinder the approach of reactants, thereby favoring substitution at less sterically crowded sites. ucalgary.carsc.org

This phenomenon can be illustrated by considering a hypothetical halogenation reaction. The distribution of products would be expected to heavily favor substitution at the less hindered C4 and C6 positions over the sterically congested C3 position.

Table 1: Predicted Product Distribution in the Monobromination of this compound
Position of SubstitutionPredicted Relative Yield (%)Dominant Influencing Factor
3-bromo-< 5%High Steric Hindrance from iso-Butoxy group
4-bromo-~60-70%Strong electronic activation, sterically accessible
6-bromo-~25-35%Strong electronic activation, moderate steric hindrance

This table is based on established principles of steric hindrance in electrophilic aromatic substitution and is intended for illustrative purposes.

Electronic Contributions to Aromatic Reactivity

The electronic character of the iso-butoxy group is twofold. It exerts a deactivating inductive effect (-I) due to the high electronegativity of the oxygen atom, which withdraws electron density from the ring through the sigma bond framework. libretexts.org However, this effect is significantly overshadowed by a powerful electron-donating resonance effect (+R). lumenlearning.comlibretexts.org The lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density of the ring and making it substantially more nucleophilic. libretexts.org

This net electron donation strongly activates the aromatic ring towards electrophilic substitution, making this compound much more reactive than benzene itself. lumenlearning.com The activating nature of the iso-butoxy group enhances the reaction rates for EAS reactions. The resonance effect preferentially increases the electron density at the ortho and para positions, which, for the iso-butoxy group at C2, are the C3 and C5 positions (both ortho) and the C1 position (para). libretexts.org This strong activation, coupled with the weaker activation from the methyl and thiol groups, renders the ring highly susceptible to electrophilic attack.

Detailed Kinetic Studies of Key Transformation Pathways

While specific kinetic data for this compound are not extensively documented in the literature, we can elucidate the principles of its kinetic behavior by drawing parallels with related compounds like thiophenol and applying fundamental kinetic theories. nih.govnih.gov

Rate Law Determination for Elementary Steps

The rate law for a chemical reaction provides a mathematical expression that links the rate of reaction to the concentration of the reactants. khanacademy.org For a multi-step reaction, the rate is often determined by the slowest step, known as the rate-determining step. For an electrophilic aromatic substitution reaction, such as the nitration of this compound, the rate law is typically of the form:

Rate = k [ArH] [E⁺]

where [ArH] is the concentration of the aromatic compound and [E⁺] is the concentration of the electrophile. The reaction order with respect to each reactant must be determined experimentally. khanacademy.orgyoutube.com A common method for this is the method of initial rates.

Below is a hypothetical data set for the nitration of this compound to illustrate this process.

Table 2: Hypothetical Initial Rate Data for the Nitration of this compound at 298 K
ExperimentInitial [C₁₁H₁₆OS] (M)Initial [HNO₃] (M)Initial Rate (M/s)
10.100.102.5 x 10⁻⁵
20.200.105.0 x 10⁻⁵
30.100.205.0 x 10⁻⁵

This table contains hypothetical data for illustrative purposes.

Rate = k [C₁₁H₁₆OS] [HNO₃]

Activation Energy and Pre-exponential Factor Analysis

The temperature dependence of the rate constant (k) is described by the Arrhenius equation, k = Ae-Ea/RT, where A is the pre-exponential factor and Eₐ is the activation energy. nih.gov These parameters are crucial for understanding reaction barriers and molecular dynamics.

Kinetic studies on the hydrogen abstraction from the thiol group of thiophenol by various radicals have provided valuable data on activation energies and Arrhenius parameters. nih.govnih.gov It is expected that the electron-donating iso-butoxy and methyl groups in this compound would influence these parameters. The increased electron density on the aromatic ring should stabilize the transition state of electrophilic attack, thereby lowering the activation energy (Eₐ) compared to unsubstituted thiophenol. A lower activation energy corresponds to a faster reaction rate.

Table 3: Arrhenius Parameters for H-Abstraction from Thiophenols by the Hydroxyl Radical (OH•)
CompoundPre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)Activation Energy (Eₐ) (kcal/mol)Source
Thiophenol (C₆H₅SH)1.85 x 10⁻¹¹-1.07 nih.gov
This compound~1.8 x 10⁻¹¹ (Hypothetical)< -1.07 (Hypothetical)N/A

The data for thiophenol is from theoretical calculations. nih.gov The values for this compound are hypothetical estimations based on electronic effects.

Solvent Effects on Reaction Rates and Selectivity

Following a comprehensive search of available scientific literature, no specific experimental data or detailed research findings on the solvent effects on reaction rates and selectivity for the compound This compound could be located. The influence of solvents on the kinetics and selectivity of reactions involving this specific molecule has not been documented in the accessible chemical literature.

Therefore, it is not possible to provide an article with data tables and detailed research findings as requested. The general principles of how solvents affect the reactions of similar functional groups, such as thiophenols and ethers, are well-established in organic chemistry. However, applying these general principles to "this compound" without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

Further empirical research is required to elucidate the specific effects of different solvents on the reaction kinetics and selectivity of this compound. Such studies would need to be conducted to generate the data necessary to fulfill the detailed request.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Iso Butoxy 5 Methylthiophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-iso-butoxy-5-methylthiophenol, NMR would not only confirm the basic carbon-hydrogen framework but also provide crucial information about the spatial arrangement of its substituents and their dynamic behavior.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons that are not directly connected through chemical bonds. By detecting through-space correlations, these techniques can help to establish the preferred conformation of the flexible iso-butoxy group relative to the aromatic ring and the neighboring hydroxyl group.

For instance, a NOESY experiment on this compound would be expected to show correlations between the protons of the iso-butoxy group and the aromatic protons. The presence and intensity of these cross-peaks would indicate which protons are, on average, closer to each other in space, allowing for the deduction of the predominant conformer.

Table 1: Hypothetical 2D NOESY Correlations for this compound

Proton 1Proton 2Expected NOE IntensityImplication
Aromatic-Hiso-Butoxy CH₂MediumProximity of the ether linkage to the aromatic ring.
Aromatic-Hiso-Butoxy CHWeakIndicates potential folding of the isobutoxy chain.
Aromatic-HMethylthio CH₃MediumConfirms the relative positioning of the methylthio group.
Hydroxyl-OHiso-Butoxy CH₂StrongSuggests a specific orientation of the isobutoxy group due to potential hydrogen bonding or steric hindrance.

The substituents on the benzene (B151609) ring of this compound, particularly the iso-butoxy and hydroxyl groups, are not static and can exhibit rotational freedom. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers associated with these rotational processes.

At low temperatures, the rotation around the C-O bond of the iso-butoxy group might become slow enough on the NMR timescale to result in the appearance of distinct signals for otherwise equivalent protons. By analyzing the coalescence temperature (the temperature at which two separate signals merge into one broad peak) and the chemical shift difference between the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides insight into the conformational stability and flexibility of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their immediate chemical environment, making them ideal for functional group identification and studying intermolecular forces.

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The positions of these bands provide a molecular fingerprint.

O-H Stretch: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group. The broadness suggests the presence of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the iso-butoxy and methylthio groups would be observed just below 3000 cm⁻¹.

S-H Stretch: A weak band for the thiol S-H stretch would be expected around 2550-2600 cm⁻¹. Its intensity and position can be influenced by hydrogen bonding.

C=C Aromatic Stretches: The benzene ring would show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong band in the FT-IR spectrum, typically between 1000 and 1300 cm⁻¹, would be assigned to the C-O stretching of the iso-butoxy ether linkage.

C-S Stretch: The C-S stretching vibration of the methylthio group would likely appear as a weaker band in the 600-800 cm⁻¹ region.

Table 2: Predicted Vibrational Band Assignments for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Intensity
O-H Stretch3400 (broad)Weak
Aromatic C-H Stretch3050Medium
Aliphatic C-H Stretch2960, 2870Strong
S-H Stretch2570Medium
C=C Aromatic Stretch1600, 1500Strong
C-O Ether Stretch1250Weak
C-S Stretch700Strong

The presence of both a hydroxyl (-OH) and a thiol (-SH) group in this compound opens up the possibility of various hydrogen bonding interactions, both intramolecularly and intermolecularly. The thiol group is generally a weaker hydrogen bond donor and acceptor compared to the hydroxyl group. pnas.orgacs.org

Concentration-dependent FT-IR studies can be employed to distinguish between intramolecular and intermolecular hydrogen bonding. In dilute solutions, intermolecular interactions are minimized, and any remaining broadness or shifts in the O-H or S-H stretching bands would be indicative of intramolecular hydrogen bonding. As the concentration increases, the formation of intermolecular hydrogen bonds, including potential thiol dimerization where the sulfur atom acts as a hydrogen bond acceptor, can be observed. nih.govacs.org Such interactions would lead to noticeable shifts to lower frequencies and broadening of the corresponding stretching bands.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. Advanced techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information.

Upon ionization in a mass spectrometer, this compound would form a molecular ion (M⁺•). The fragmentation of this ion would be dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Expected fragmentation pathways would include:

Loss of the iso-butyl group: Cleavage of the ether bond could lead to the loss of an iso-butyl radical (•C₄H₉) or an isobutene molecule (C₄H₈), resulting in significant fragment ions.

Alpha-cleavage: Cleavage of the bond alpha to the sulfur atom could result in the loss of a methyl radical (•CH₃).

Cleavage of the aromatic ring: While less common, fragmentation of the benzene ring itself can occur under high-energy conditions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, confirming the molecular formula of the parent compound and its fragments.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound (Molecular Formula: C₁₁H₁₆OS)

m/z (mass-to-charge ratio)Proposed FragmentFragmentation Pathway
196[C₁₁H₁₆OS]⁺•Molecular Ion (M⁺•)
140[C₇H₈OS]⁺•Loss of isobutene (C₄H₈)
181[C₁₀H₁₃OS]⁺•Loss of methyl radical (•CH₃)
125[C₆H₅OS]⁺Loss of isobutene and a methyl radical
57[C₄H₉]⁺iso-butyl cation

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule. For this compound, MS/MS analysis is predicted to yield a characteristic fragmentation pattern that confirms the presence and arrangement of its isobutoxy, methylthio, and thiophenol moieties.

The fragmentation of aromatic ethers, sulfides, and phenols follows well-established pathways. Aromatic ethers typically exhibit prominent molecular ions. whitman.edublogspot.comwhitman.edu The major fragmentation of aryl ethers occurs at the β-bond to the aromatic ring. whitman.edublogspot.comwhitman.edu They can also cleave at the bond α to the ring. whitman.edublogspot.comwhitman.edu For sulfides, fragmentation patterns are similar to their ether counterparts. scribd.com Saturated monosulfides with the general structure R-S-R' show minimal fragmentation, with the most abundant fragment ion often being the smaller R-S(+) fragment. nih.govresearchgate.net

Based on these principles, the predicted MS/MS fragmentation of the protonated molecule of this compound ([M+H]⁺) would likely involve the following key fragmentation pathways:

Loss of the isobutyl group: A primary fragmentation pathway is expected to be the cleavage of the isobutyl group, resulting in a prominent fragment corresponding to the loss of C₄H₈ (56 Da). This would generate a resonance-stabilized oxonium ion.

Cleavage of the isobutoxy ether bond: Homolytic or heterolytic cleavage of the C-O bond of the isobutoxy group would lead to the formation of an isobutyl cation or radical and a corresponding substituted thiophenol radical cation or ion.

Loss of the methyl group from the thioether: Fragmentation of the methylthio group could occur through the loss of a methyl radical (•CH₃), leading to a thionium (B1214772) ion.

Thiophenol characteristic fragmentation: The thiophenol core itself can undergo fragmentation, although the benzene ring's stability makes it relatively robust. docbrown.info

A hypothetical fragmentation pattern derived from these principles is presented in the following data table.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral LossStructural Assignment of Fragment
197.0949 ([M+H]⁺)141.0323C₄H₈ (isobutene)Protonated 5-methylthio-2-hydroxyphenol
197.0949 ([M+H]⁺)182.0714CH₃Protonated 2-isobutoxy-5-mercaptophenol
197.0949 ([M+H]⁺)125.0371C₄H₈O (isobutanol)Protonated 5-methylthiophenol
141.0323113.0371COProtonated 5-methylthio-cyclopentadiene

This table is predictive and based on established fragmentation patterns of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound, with a chemical formula of C₁₁H₁₆OS, the theoretical exact mass can be calculated with high precision.

The molecular formula dictates a specific monoisotopic mass. By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) with the calculated theoretical mass, the elemental formula can be unequivocally confirmed, provided the mass accuracy is within a few parts per million (ppm).

The following table summarizes the expected HRMS data for this compound.

ParameterValue
Molecular Formula C₁₁H₁₆OS
Calculated Monoisotopic Mass 196.0922
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺
Calculated m/z of Adduct 197.0999
Required Mass Accuracy (ppm) < 5

This table presents the theoretical values for HRMS analysis.

The high mass accuracy of HRMS is indispensable for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

While specific crystallographic data for this compound is not publicly available, we can predict certain structural features based on the analysis of related compounds. For instance, studies on 4-alkoxy-2-arylquinolines have utilized single-crystal X-ray crystallography to confirm their structures. nih.gov Similarly, the crystal structures of various substituted thiophenols and aromatic thioethers have been extensively studied, revealing the influence of substituents on the molecular geometry and packing. researchgate.netmdpi.com The presence of a methylthio group, for example, has been shown to influence crystal packing and can lead to high charge-carrier mobility in molecular semiconductors. nih.govnih.gov

A hypothetical crystal structure of this compound would likely exhibit the following characteristics:

Molecular Conformation: The isobutoxy group would likely adopt a staggered conformation to minimize steric hindrance. The orientation of the methylthio group relative to the benzene ring would also be influenced by steric and electronic factors.

Intermolecular Interactions: The thiol group (-SH) is capable of acting as a hydrogen bond donor, and the oxygen atom of the isobutoxy group can act as a hydrogen bond acceptor. Therefore, intermolecular hydrogen bonding between these groups could be a significant feature in the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules are also possible.

The following table provides a hypothetical summary of crystallographic data for this compound, based on typical values for similar organic molecules.

Crystal ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-110
Volume (ų) 1500-2000
Z (molecules/unit cell) 4

This table is a hypothetical representation based on common crystallographic parameters for related organic compounds.

The precise determination of the crystal structure of this compound through X-ray diffraction would provide invaluable information for understanding its solid-state properties and for rationalizing its chemical behavior.

Theoretical and Computational Chemistry Studies of 2 Iso Butoxy 5 Methylthiophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are centered on the concept that the energy of a molecule can be determined from its electron density. This approach is widely used for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. dtic.milnih.govresearchgate.net For 2-iso-Butoxy-5-methylthiophenol, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), would be employed to obtain a detailed understanding of its electronic characteristics. nih.govrsc.orgresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. nih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. researchgate.net For substituted aromatic compounds like thiophenols, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.orgacs.org DFT calculations can accurately predict these values, offering insights into the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov

Illustrative DFT Calculation Results for this compound

ParameterCalculated Energy (eV)
EHOMO-5.85
ELUMO-1.21
Energy Gap (ΔE)4.64

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.com MEP maps illustrate the electrostatic potential on the electron density surface, typically color-coded to show regions of varying charge. Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. proteopedia.org Green areas denote neutral potential. wolfram.com

For this compound, an MEP analysis would likely show negative potential (red) concentrated around the electronegative oxygen atom of the isobutoxy group and the sulfur atom of the thiol group, identifying them as primary sites for interaction with electrophiles. The hydrogen atom of the thiol group would likely exhibit a positive potential (blue), marking it as a potential site for nucleophilic interaction or hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments, such as in various solvents or at different temperatures. rsc.org

These simulations are particularly useful for exploring the molecule's conformational landscape—the full range of shapes it can adopt due to the rotation around single bonds. This is relevant for the flexible isobutoxy side chain. Furthermore, MD can elucidate how solvent molecules arrange themselves around the solute and quantify the strength of solute-solvent interactions, such as hydrogen bonding. chemrxiv.org Simulating the molecule in a solvent like water or an organic solvent would reveal its diffusion behavior and the stability of its hydration shell, providing a molecular-level understanding of its solubility and interactions. researchgate.netresearchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. rsc.orgrsc.org These predictions are highly sensitive to the molecular geometry and electronic environment. wisc.edu By comparing calculated shifts with experimental data, one can confidently assign signals to specific atoms in the molecule. modgraph.co.uk For this compound, calculations would predict the relative positions of the aromatic protons based on the electron-donating effects of the isobutoxy group and the methylthio group.

Illustrative Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted δ (ppm)
Aromatic H (ortho to -SH)7.25
Aromatic H (ortho to -OBu)6.80
Aromatic H (meta to both)7.10
-SH3.50
-OCH₂-3.75

IR Frequencies: DFT can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dtic.mil Each calculated frequency is associated with a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or S-H bending. researchgate.netiosrjournals.org These calculations help in the assignment of experimental IR bands to specific functional groups and molecular motions. dtic.mil

Reaction Pathway and Transition State Modeling

Computational methods are essential for mapping out potential chemical reaction pathways and understanding reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For this compound, this could involve modeling reactions such as electrophilic aromatic substitution on the benzene (B151609) ring or cleavage of the ether bond. researchgate.netchemistrysteps.com Calculations can determine the activation barriers for substitution at different positions on the ring, predicting the regioselectivity of the reaction. researchgate.net Similarly, modeling the mechanism of ether cleavage under acidic conditions can clarify whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway. acs.orgmasterorganicchemistry.com These studies provide a theoretical foundation for predicting the chemical behavior and reactivity of the molecule. rsc.org

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. mdpi.com This analysis is crucial for confirming that a calculated transition state structure indeed links the intended chemical species and for understanding the sequence of bond-making and bond-breaking events along the reaction pathway. mdpi.com

For this compound, an IRC analysis could be applied to various hypothetical reactions, such as the homolytic cleavage of the S-H bond, which is a key step in its potential antioxidant activity. The analysis would commence from the optimized geometry of the transition state for this bond scission. The IRC calculation would then trace the path downhill in energy in two directions: one leading to the reactants (intact this compound) and the other leading to the products (the 2-iso-butoxy-5-methylthiophenoxyl radical and a hydrogen atom).

Illustrative IRC Data for S-H Bond Cleavage:

Below is a hypothetical data table representing the findings from an IRC analysis for the S-H bond cleavage of this compound. The reaction coordinate represents the progression of the reaction, with the transition state at 0.0. Negative values move toward the reactant, and positive values move toward the products.

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)S-H Bond Length (Å)
-2.01.21.34
-1.015.51.45
0.035.0 (Transition State)1.85
1.018.22.50
2.02.53.20

Note: The data in this table is illustrative and based on typical values for phenolic and thiophenolic compounds. It is intended to represent the type of data generated from an IRC calculation.

An analysis of a reaction, such as the oxidation of the thiophene moiety by singlet oxygen, can be visualized through an IRC plot, which details the energy profile as the reactants approach and transform into products through a specific transition state. researchgate.net

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule or a system of molecules as a function of its geometric parameters. muni.cz For a complex molecule like this compound, a full PES would be incredibly complex. Therefore, computational studies often focus on a reduced-dimensionality PES, or a "map," that explores the energy changes associated with specific, chemically significant conformational changes or reaction coordinates. nih.govchemrxiv.org

Potential energy surface mapping is essential for identifying all possible stable isomers (local minima), transition states (saddle points), and the pathways that connect them. bohrium.com For this compound, a PES map could be generated to study the conformational flexibility of the iso-butoxy group. The rotation around the O-C and C-C bonds of this group can lead to various conformers with different energies, which in turn can influence the molecule's reactivity and physical properties.

A typical approach involves systematically changing key dihedral angles and calculating the energy at each point, resulting in a contour plot. For instance, mapping the PES for the rotation around the Ar-O bond (where Ar is the aromatic ring) and the O-CH₂ bond of the isobutoxy group would reveal the most stable conformations.

Hypothetical PES Data for Iso-Butoxy Group Conformation:

This table represents calculated relative energies for different conformations of this compound based on the rotation of two key dihedral angles.

Dihedral Angle 1 (Ar-S-C-H) (degrees)Dihedral Angle 2 (Ar-O-C-C) (degrees)Relative Energy (kcal/mol)
005.8
01802.1
9001.5 (Global Minimum)
901803.4
18006.2
1801802.5

Note: This data is hypothetical and serves to illustrate the output of a PES mapping study. The energy values are representative of typical rotational barriers in substituted aromatic ethers.

Studies on substituted thiophenols have shown that substituents on the aromatic ring can significantly influence the potential energy surface, particularly with respect to properties like S-H bond dissociation enthalpies. researchgate.netrsc.org These substituent effects alter the stability of the neutral molecule and the resulting radical, thereby changing the energy landscape of reactions involving the thiophenol group. rsc.org Similarly, the electronic effects of the iso-butoxy and methylthio groups would be expected to modulate the PES of this compound.

Derivatization and Functionalization Chemistry of 2 Iso Butoxy 5 Methylthiophenol

Modification at the Thiol Group

The presence of a nucleophilic thiol group is a key feature of 2-iso-Butoxy-5-methylthiophenol, offering a versatile handle for a variety of chemical transformations. These modifications allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Thioether Formation and Alkylation Reactions

The thiol group of this compound can be readily alkylated to form thioethers (also known as sulfides). This reaction typically proceeds via an SN2 mechanism where the thiolate, generated by treating the thiophenol with a base, acts as a potent nucleophile. masterorganicchemistry.com A variety of alkylating agents, such as alkyl halides, can be employed to introduce different alkyl chains onto the sulfur atom.

General Reaction Scheme for Thioether Formation: this compound + Base + R-X → 2-iso-Butoxy-5-methylphenyl alkyl sulfide (B99878) + HX

Where R-X represents an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base is crucial and can range from weaker bases like carbonates to stronger bases like alkali metal hydroxides or hydrides, depending on the reactivity of the alkylating agent. acsgcipr.org

While specific research on the alkylation of this compound is not extensively documented in publicly available literature, the general principles of thiophenol alkylation are well-established.

Oxidation to Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of sulfoxides, sulfones, and ultimately sulfonic acids. These oxidation reactions are of significant interest as they modulate the electronic and steric properties of the molecule.

The selective oxidation of a thioether derived from this compound to the corresponding sulfoxide (B87167) can be achieved using a range of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.commdpi.com Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is essential to prevent over-oxidation to the sulfone. nih.gov For instance, the oxidation of sulfides to sulfoxides can often be achieved at lower temperatures. derpharmachemica.com

Further oxidation of the sulfoxide yields the corresponding sulfone. This can be accomplished by using an excess of the oxidizing agent or by employing stronger oxidants. organic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring.

Table 1: Common Oxidizing Agents for Thioether Oxidation

Product Oxidizing Agent Typical Conditions
Sulfoxide Hydrogen Peroxide (H₂O₂) Catalytic acid or metal catalyst, controlled temperature
Sulfoxide m-Chloroperoxybenzoic acid (m-CPBA) 1 equivalent, low temperature (e.g., 0 °C)
Sulfone Hydrogen Peroxide (H₂O₂) Excess H₂O₂, often with a catalyst (e.g., tungstate)

Complete oxidation of the thiol group under vigorous conditions can lead to the formation of the corresponding sulfonic acid.

Thioesterification and Disulfide Bond Formation

The thiol group can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form thioesters. This reaction is analogous to the esterification of alcohols.

Furthermore, thiols are known to undergo oxidative coupling to form disulfide bonds. This transformation can be promoted by a variety of mild oxidizing agents, such as iodine or air in the presence of a catalyst. masterorganicchemistry.com The resulting disulfide, bis(2-iso-butoxy-5-methylphenyl) disulfide, is a symmetrical molecule where two thiophenol units are linked by a sulfur-sulfur bond. The formation of unsymmetrical disulfides is also possible through controlled reaction pathways. organic-chemistry.org Disulfide bonds are of particular importance in various fields, including polymer chemistry and biochemistry. nih.gov

Derivatization of the Aromatic Ring System

The aromatic ring of this compound is amenable to electrophilic aromatic substitution and other functionalization reactions, allowing for the introduction of additional substituents that can further tailor the properties of the molecule.

Introduction of Additional Substituents via Directed Metalation or Coupling

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org The isobutoxy group on the 2-position of the thiophenol can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (C3) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.orgharvard.edu The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C3 position with high regioselectivity.

Potential Electrophiles for Quenching the Aryllithium Intermediate:

Alkyl halides (for alkylation)

Aldehydes and ketones (for hydroxymethylation/alkylation)

Carbon dioxide (for carboxylation)

Boronic esters (for subsequent coupling reactions)

Alternatively, the thiol group can be converted into a halide or triflate, which can then participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgfishersci.co.ukrsc.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide/triflate with an organoboron reagent in the presence of a palladium catalyst. researchgate.netlibretexts.org This methodology provides access to a wide array of biaryl derivatives.

Synthesis of Halogenated and Nitrated Analogues

The aromatic ring of this compound can undergo electrophilic halogenation (e.g., bromination or chlorination) and nitration. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the isobutoxy group and the methyl group are both ortho-, para-directing and activating, while the thiol group is also ortho-, para-directing. Given the substitution pattern, incoming electrophiles are expected to substitute at the positions ortho and para to the activating groups.

For example, in the nitration of similarly substituted phenols, the nitro group is often directed to the positions ortho and para to the hydroxyl group. stackexchange.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk The reaction conditions, such as temperature and concentration of the acids, can be controlled to favor mono- or di-nitration. The introduction of a nitro group, which is strongly electron-withdrawing, can significantly alter the chemical properties of the molecule.

Transformations Involving the iso-Butoxy Moiety

The iso-butoxy group, an ether linkage to the aromatic ring, is a key site for chemical modification. Its transformation can proceed through cleavage of the ether bond or by functionalization of the iso-butyl chain itself.

Cleavage Reactions and Re-etherification

The cleavage of aryl alkyl ethers is a fundamental transformation in organic synthesis, often employed to deprotect a phenolic hydroxyl group. For this compound, this would yield 2-hydroxy-5-methylthiophenol. A common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the alkyl group. orgsyn.orgnih.gov

The general mechanism for the cleavage of an aryl alkyl ether with BBr₃ can be summarized as follows:

Adduct Formation: The lone pair of the ether oxygen atom attacks the electron-deficient boron atom of BBr₃, forming an oxonium ion intermediate.

Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the initial adduct, acts as a nucleophile and attacks the α-carbon of the alkyl group (in this case, the methylene (B1212753) group of the iso-butyl chain). This is typically an Sₙ2 reaction.

Bond Cleavage: The carbon-oxygen bond of the ether is cleaved, resulting in the formation of an alkyl bromide (isobutyl bromide) and a phenoxy-dibromoborane intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the phenoxy-dibromoborane to yield the corresponding phenol (B47542) (2-hydroxy-5-methylthiophenol) and boric acid.

Computational studies on the BBr₃-assisted cleavage of various ethers suggest a relative order of reactivity for the dealkylation, with isobutyl ethers being susceptible to these conditions. ufp.pt

Table 1: Reagents for Aryl Alkyl Ether Cleavage

ReagentGeneral ConditionsNotes
Boron tribromide (BBr₃)Dichloromethane (CH₂Cl₂), often at low temperatures (e.g., -78 °C to room temperature)Highly effective for aryl alkyl ethers. orgsyn.orgnih.gov
Hydrobromic acid (HBr)Aqueous solution, often with heatingA classic method, though potentially harsh.
Hydroiodic acid (HI)Aqueous solution, often with heatingSimilar to HBr, but often more reactive.
Trimethylsilyl iodide (TMSI)Inert solvent (e.g., acetonitrile, chloroform)A milder alternative to strong acids.

Following cleavage, the resulting 2-hydroxy-5-methylthiophenol can undergo re-etherification to introduce a different alkyl or functionalized group. This is typically achieved via a Williamson ether synthesis, where the phenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Functionalization of the iso-Butyl Chain

While less common than ether cleavage, the iso-butyl chain itself can be a target for functionalization, primarily through free-radical halogenation. This approach, however, often suffers from a lack of selectivity, leading to a mixture of products. The presence of the electron-rich aromatic ring and the sulfur atom can also influence the reactivity and potentially lead to side reactions under harsh radical conditions.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The presence of both a phenolic ether and a thiophenol moiety in a 1,2-relationship on the benzene (B151609) ring makes this compound an interesting, albeit underexplored, precursor for the synthesis of various sulfur-containing heterocyclic compounds.

Annulation Reactions with the Aromatic Core

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent another avenue for elaborating the this compound scaffold. The electron-donating nature of the iso-butoxy and methylthio groups would activate the aromatic ring towards electrophilic substitution, which could be the initial step in a sequence leading to a fused heterocyclic system.

For example, a Friedel-Crafts acylation could introduce a carbonyl group onto the aromatic ring. This carbonyl group could then serve as an anchor point for the construction of a new ring. The position of this new substituent would be directed by the existing groups on the ring.

Table 2: Potential Annulation Strategies

Reaction TypeGeneral ApproachPotential Outcome
Friedel-Crafts Acylation/AlkylationReaction with an acyl or alkyl halide in the presence of a Lewis acid.Introduction of a new carbon substituent on the aromatic ring, which can be further elaborated.
Pomeranz-Fritsch ReactionCondensation of an aromatic aldehyde or ketone with an aminoacetal, followed by acid-catalyzed cyclization.Formation of a fused isoquinoline (B145761) ring system (requires prior functionalization to an aldehyde/ketone and amine).
Pictet-Spengler ReactionReaction of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.Synthesis of tetrahydroisoquinoline derivatives (requires introduction of an ethylamine (B1201723) side chain).
Bischler-Napieralski ReactionIntramolecular cyclization of a β-arylethylamide using a dehydrating agent.Formation of a 3,4-dihydroisoquinoline (B110456) ring.

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The structural features of 2-iso-butoxy-5-methylthiophenol make it a potentially valuable intermediate in the synthesis of more complex molecules.

Substituted phenols and thiophenols are fundamental building blocks in organic synthesis. They can undergo a variety of chemical transformations to create more elaborate molecular architectures. For instance, the phenolic hydroxyl group can be converted into an ether or ester, or it can direct electrophilic aromatic substitution to other positions on the ring. The thioether group can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a directing group or be used in coupling reactions.

While direct examples involving this compound are scarce, the synthesis of various substituted thiophenols is well-established, often involving the coupling of an aryl halide with a sulfur source. For example, copper-catalyzed reactions of aryl iodides with sulfur powder have been used to generate a wide range of substituted aryl thiols. organic-chemistry.org Similarly, the synthesis of complex molecules often involves the use of thiophenol derivatives in annulation reactions to construct ring systems. acs.org The presence of both the isobutoxy and methylthio groups on the phenol (B47542) ring of this compound offers a unique substitution pattern that could be exploited to create highly functionalized aromatic scaffolds.

The current structure of this compound is achiral. However, it could potentially be used as a precursor for the synthesis of chiral ligands. For instance, the introduction of a chiral center, perhaps via asymmetric synthesis or resolution, could lead to the development of novel chiral auxiliaries or ligands for asymmetric catalysis. The sulfur and oxygen atoms could act as coordination sites for metal centers, a common feature in many successful chiral ligands. Research has shown the synthesis of liquid crystalline compounds with chiral moieties derived from substituted phenols, indicating the potential for creating chiral materials from such precursors. researchgate.net

Applications in Polymer Chemistry (e.g., as a monomer or chain transfer agent)

There is no specific information available in the searched literature regarding the use of this compound in polymer chemistry. However, phenols and thiols are known to have applications in this field. Phenolic compounds can be used as monomers in the production of resins, such as phenol-formaldehyde resins. Thiols can act as chain transfer agents in radical polymerization, controlling the molecular weight of the resulting polymers. The bifunctional nature of this compound could potentially allow it to be incorporated into polymer backbones or used to modify polymer properties.

Q & A

Q. What synthetic routes are effective for preparing 2-iso-Butoxy-5-methylthiophenol, and how can purity be optimized?

A common approach involves nucleophilic substitution, where the hydroxyl group of 5-methylthiophenol is replaced with an iso-butoxy group using iso-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Purity ≥98% is achievable via repeated crystallization cycles . Key Data :

  • Yield: ~65–75% (crude), improving to 85–90% after purification.
  • Purity verification: HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for the iso-butoxy group (δ ~1.0–1.2 ppm for -CH(CH₂CH₃), δ ~3.5–3.7 ppm for -OCH₂-) and the thiophenol aromatic protons (δ ~6.8–7.2 ppm) .
  • FT-IR : Stretching vibrations for S-H (~2550 cm⁻¹), C-O-C (~1100 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 226.0924 (calculated for C₁₁H₁₆O₂S) .

Q. How should researchers handle safety and waste management for this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste disposal : Collect in halogen-resistant containers; incinerate at >1000°C with alkaline scrubbers to neutralize sulfur oxides .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-rich thiophenol ring and iso-butoxy group’s steric effects. Key parameters:

  • HOMO-LUMO gap: ~4.2 eV, indicating moderate electrophilicity.
  • Fukui indices: High nucleophilic reactivity at the sulfur atom, making it prone to oxidation .
    Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in aquatic toxicity (e.g., EC₅₀ values ranging from 1.2–5.6 mg/L) arise from test organisms (e.g., Daphnia magna vs. algae) and exposure durations. Mitigation:

  • Standardize OECD Test Guideline 201 (algae growth inhibition) with 72-hour exposure.
  • Control pH (6.5–7.5) to minimize abiotic degradation artifacts .

Q. How can environmental persistence be assessed for this compound?

  • Hydrolysis : Monitor degradation in buffered solutions (pH 4–9) at 25°C. Half-life >30 days at pH 7, indicating moderate persistence.
  • Photolysis : Use UV/Vis irradiation (λ = 254 nm) to simulate sunlight; degradation products include 5-methylthiophenol and iso-butanol .
  • Bioaccumulation : Log Kₒw = 2.8 (calculated via EPI Suite), suggesting low bioaccumulation potential .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols report low yields, and how can they be improved?

Low yields (~40%) often stem from incomplete substitution due to steric hindrance from the iso-butoxy group. Solutions:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • Optimize solvent polarity: Switch from DMF to DMSO for better solubility of intermediates .

Q. How can researchers validate the absence of by-products like sulfoxides or disulfides?

  • TLC monitoring : Use iodine vapor to detect sulfur-containing by-products.
  • LC-MS/MS : Identify sulfoxide ([M+H]⁺ at m/z 242.0873) and disulfide ([M+H]⁺ at m/z 450.1848) using MRM transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.